2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Azetidinones
Research has focused on the synthesis of substituted azetidinones, demonstrating the interest in azetidinone scaffolds due to their biological and pharmacological potencies. The study by Jagannadham et al. (2019) outlines the synthesis of azetidinones derived from a dimer of Apremilast, highlighting the medicinal and pharmaceutical importance of sulfonamide rings and derivatives found in various naturally occurring alkaloids (Jagannadham et al., 2019).
Antifungal Activity
Compounds with azole derivatives, such as imidazole and triazole, have been studied for their antifungal activities against strains like Candida albicans. Massa et al. (1992) describe the synthesis of 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives, showing moderate to potent antifungal activity, which underscores the therapeutic potential of these compounds in treating fungal infections (Massa et al., 1992).
Coordination Chemistry
The study by Bermejo et al. (2000) focuses on the synthesis and characterization of compounds involving coordination to metal centers, demonstrating the utility of such compounds in developing new materials and catalysts. This highlights the versatility of benzimidazole derivatives in coordination chemistry and material science applications (Bermejo et al., 2000).
Chemicoenzymatic Synthesis of Monobactams
Research into the synthesis of monobactam analogues showcases the importance of these compounds in antibiotic development. Haruo et al. (1988) detail the chemicoenzymatic approach to synthesizing monobactams with a methoxyethyl group, which exhibited strong activity against gram-negative bacteria, indicating the significance of structural modifications in enhancing antibacterial properties (Haruo et al., 1988).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-14-6-8-15(9-7-14)27(24,25)16-10-21(11-16)19(23)12-22-13-20-17-4-2-3-5-18(17)22/h2-9,13,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAEBTDPRGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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